8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its bromine substitution at the 8th position and a 4-methylbenzyl group attached to the nitrogen at the 1st position of the purine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available purine derivatives.
Alkylation: The 1-position nitrogen is alkylated using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Methylation: The methyl groups at the 3rd and 7th positions are introduced using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve yield and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction Products: Dehalogenated purine derivatives.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its purine structure.
Receptor Binding: Investigated for binding to purine receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in oncology and neurology.
Antiviral Activity: Potential antiviral properties due to its structural similarity to nucleoside analogs.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action involves:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, particularly those involving purine metabolism or signaling.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
8-Bromoadenosine: A brominated purine nucleoside with antiviral properties.
Uniqueness
8-Bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its bromine and 4-methylbenzyl substitutions provide unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
8-bromo-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-13(21)11-12(19(3)15(20)22)17-14(16)18(11)2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLAJKMCAWGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)Br)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.